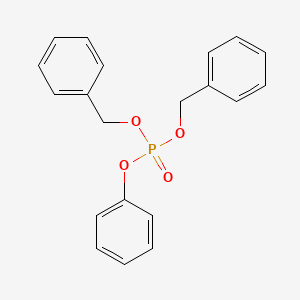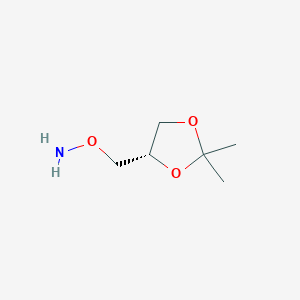
RHODIUM (III) BROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium (III) bromide: is an inorganic compound with the chemical formula RhBr₃ . It typically exists in two forms: an anhydrous form and a hydrated form, where the latter is often represented as RhBr₃·3H₂O. Both forms are brown solids, with the hydrated form being soluble in water and lower alcohols. This compound is primarily used as a precursor to other rhodium complexes and has applications in various chemical reactions .
作用机制
- In some cases, rhodium complexes have been studied for their antiviral activity, where they may interact with viral proteins or nucleic acids .
- Rhodium (III) bromide adopts the aluminum chloride crystal structure . Its interaction with biological targets likely involves coordination bonds.
- For antiviral rhodium complexes, mechanisms include viral genome photoinactivation and binding to viral proteins (e.g., S protein) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: Rhodium (III) bromide can be synthesized through the reaction of rhodium metal with bromine or bromine-containing compounds. One common method involves the reaction of rhodium metal with bromine trifluoride, resulting in the formation of this compound and rhodium (IV) fluoride . Another method involves the reaction of rhodium metal with hydrochloric acid and bromine, producing the dihydrate form RhBr₃·2H₂O .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of bromine trifluoride and hydrochloric acid with bromine are common industrial methods .
化学反应分析
Types of Reactions: Rhodium (III) bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds such as rhodium (IV) fluoride.
Reduction: It can be reduced to lower oxidation state compounds, although specific conditions and reagents are required.
Substitution: this compound can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Bromine trifluoride: Used for oxidation reactions to form rhodium (IV) fluoride.
Aqueous potassium iodide: Used for substitution reactions to form rhodium (III) iodide.
Major Products Formed:
Rhodium (IV) fluoride: Formed through oxidation with bromine trifluoride.
Rhodium (III) iodide: Formed through substitution with aqueous potassium iodide.
科学研究应用
Chemistry: Rhodium (III) bromide is used as a precursor to synthesize various rhodium complexes. These complexes are valuable in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology and Medicine: Rhodium complexes, including those derived from this compound, are being explored for their potential medicinal properties. They have shown promise in cancer treatment due to their ability to interact with DNA and inhibit cancer cell growth .
Industry: In the industrial sector, this compound is used in the production of rhodium catalysts, which are essential in various chemical processes, including the production of acetic acid and the hydrogenation of organic compounds .
相似化合物的比较
- Rhodium (III) chloride (RhCl₃)
- Rhodium (III) fluoride (RhF₃)
- Rhodium (III) iodide (RhI₃)
Comparison: Rhodium (III) bromide is similar to other rhodium halides in terms of its chemical properties and reactivity. it has unique solubility characteristics, being soluble in water and lower alcohols, which distinguishes it from some other rhodium halides. Additionally, while rhodium (III) chloride has been more extensively studied and used in various applications, this compound has attracted less academic and commercial attention .
属性
CAS 编号 |
123333-87-9 |
|---|---|
分子式 |
Br3H2ORh |
分子量 |
360.63 g/mol |
IUPAC 名称 |
rhodium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 |
InChI 键 |
WMUVAMXULTVKIW-UHFFFAOYSA-K |
规范 SMILES |
O.[Br-].[Br-].[Br-].[Rh+3] |
产品来源 |
United States |
Q1: What is the typical structure of Rhodium(III) Bromide complexes with ligands like 1,10-phenanthroline and what spectroscopic methods are used for their characterization?
A1: Research indicates that the dichlorobis-(1,10-phenanthroline)rhodium(III) cation predominantly adopts a cis configuration []. This structural determination is supported by various spectroscopic techniques, including 1H NMR, infrared (IR), and Raman spectroscopy. These methods provide insights into the arrangement of ligands around the central Rhodium(III) ion. Additionally, X-ray crystallography studies confirm the cis stereochemistry, revealing the compound's isomorphism with cis-[Ir(phen)2Cl2]ClO4, where "phen" represents 1,10-phenanthroline [].
Q2: How does the number of bromide ligands influence the 103Rh NMR chemical shift in aquabromorhodium(III) complexes?
A2: Studies employing 103Rh NMR spectroscopy on a series of aquabromorhodium(III) complexes, [RhBrn(OH2)6–n]3–n (n = 0–6), revealed a distinct trend []. An increase in the number of bromide ligands directly correlates with a decrease in the 103Rh chemical shift (δRh). This observation is consistent with the nephelauxetic effect, where the presence of more bromide ligands increases electron density at the Rhodium nucleus, thereby shielding it from the external magnetic field and leading to a lower chemical shift value [].
Q3: Can you describe the reactivity of Rhodium(III) Bromide with diphenylphosphine?
A3: Although not explicitly detailed in the provided abstracts, the reaction of Rhodium(III) Bromide dihydrate with diphenylphosphine likely proceeds through a ligand substitution reaction. Diphenylphosphine, being a strong σ-donor ligand, can displace the labile water molecules from the Rhodium(III) coordination sphere. This reaction could potentially yield various products depending on reaction conditions such as stoichiometry, temperature, and solvent. Characterization of the resulting Rhodium(III) phosphine complexes would likely involve techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis.
Q4: What insights into the luminescence properties of Rhodium(III) complexes can be derived from studies on trans-dibromotetra(pyridine)rhodium(III) bromide?
A4: Research on trans-dibromotetra(pyridine)rhodium(III) bromide explores the impact of deuteration on luminescence lifetimes []. Notably, deuterium substitution in the solvent (water-methanol) significantly enhances the luminescence lifetime of this complex. This observation suggests that high-frequency vibrations, particularly those involving O-H bonds in the solvent, play a significant role in the radiationless decay processes of the excited state. This finding highlights the importance of the solvent environment in influencing the photophysical properties of Rhodium(III) complexes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


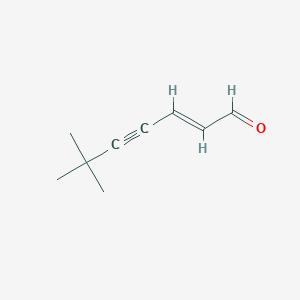

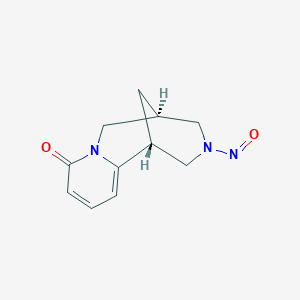
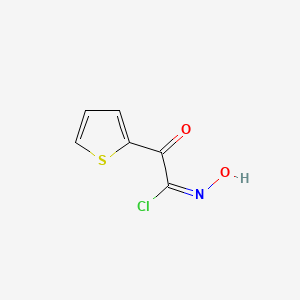
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)
